
Introduction: The Quinazolinone Scaffold in
Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
6-Trifluoromethyl-2,3-dihydro-1H-

quinazolin-4-one

Cat. No.: B3365389 Get Quote

Nitrogen-containing heterocyclic compounds are fundamental building blocks in the

development of new therapeutic agents.[1][3] Among these, the 2,3-dihydroquinazolin-4(1H)-

one (DHQ) framework, which consists of a benzene ring fused to a dihydropyrimidinone ring,

has emerged as a critical scaffold.[1] Its structural features, including hydrogen bond donors

and acceptors and an aromatic ring system, allow for versatile interactions with various

biological receptors. This versatility has led to the development of quinazolinone-based

compounds with a broad spectrum of pharmacological activities, including anticancer, anti-

inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[4][5][6]

The strategic functionalization of the quinazolinone core is key to modulating its biological

activity. The subject of this guide, 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one,

features a trifluoromethyl group, a common bioisostere for a methyl group. The CF3 group's

strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's

pharmacokinetic profile by enhancing membrane permeability and blocking metabolic

oxidation, thereby increasing bioavailability and in-vivo half-life.

Physicochemical Properties and Identifiers
The fundamental characteristics of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one are

summarized below. These identifiers are crucial for sourcing, regulatory submission, and

computational modeling.
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Property Value Source

CAS Number 16544-67-5 [7]

Molecular Formula C₉H₇F₃N₂O [7]

Molecular Weight 216.16 g/mol N/A

IUPAC Name
6-(trifluoromethyl)-2,3-dihydro-

1H-quinazolin-4-one
[7]

Synonyms
6-(Trifluoromethyl)quinazolin-

4(3H)-one
[7]

SMILES
C1=CC2=C(C=C1C(F)

(F)F)C(=O)NC=N2
[7]

InChIKey
PTVVXBQQOLLVJP-

UHFFFAOYSA-N
[7]

Synthesis and Mechanistic Insights
The most prevalent and straightforward method for synthesizing the 2,3-dihydroquinazolin-

4(1H)-one scaffold is the cyclocondensation of an appropriately substituted anthranilamide with

an aldehyde or ketone.[1]

Primary Synthetic Route: Cyclocondensation
For the synthesis of 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one, the key starting

materials are 2-amino-5-(trifluoromethyl)benzamide and formaldehyde. The reaction typically

proceeds under acidic or basic catalysis or via thermal conditions.

The generally accepted mechanism involves two key steps:

Schiff Base Formation: The primary amine of the anthranilamide attacks the carbonyl carbon

of formaldehyde, forming a Schiff base (imine) intermediate after dehydration.

Intramolecular Cyclization: The amide nitrogen then acts as a nucleophile, attacking the

imine carbon in an intramolecular fashion to form the six-membered heterocyclic ring,

yielding the final product.
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Caption: General mechanism for the synthesis of the target compound.
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Green Chemistry Approaches
While effective, traditional methods can require harsh conditions or toxic solvents.[3] Modern

synthetic chemistry emphasizes greener alternatives. One such approach involves using

reverse zinc oxide micelles as nanoreactors in an aqueous medium, which can enhance

reaction rates and yields while being environmentally benign.[5] Another advanced strategy is

the one-pot, three-component reaction using isatoic anhydride, an ammonia source (like

ammonium acetate), and an aldehyde, which improves atom economy.[1]

Pharmacological Significance and Potential
Applications
The quinazolinone scaffold is a validated pharmacophore present in numerous clinically used

drugs.[4] Derivatives have demonstrated a wide range of biological activities, making them

attractive candidates for drug discovery programs.

Anticancer Activity: Many quinazolinone derivatives exhibit potent cytotoxic effects against

various cancer cell lines.[8] Some function as inhibitors of tubulin polymerization, arresting

the cell cycle in the G2/M phase, a mechanism similar to established chemotherapy agents.

[8]

Antimicrobial and Antifungal Activity: The scaffold has been successfully modified to produce

compounds with significant activity against bacterial and fungal pathogens.[9]

CNS Activity: Due to their ability to cross the blood-brain barrier, quinazolinones have been

extensively studied for their anticonvulsant and antidepressant effects.[2][9]

Anti-inflammatory Effects: Certain derivatives have shown promise as potent anti-

inflammatory agents.[4]

The 6-trifluoromethyl substitution on the target compound is expected to enhance these

inherent properties, making it a prime candidate for screening in various therapeutic areas,

particularly oncology and infectious diseases.
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Caption: The 6-CF3-DHQ scaffold as a source for diverse bio-activities.

Experimental Protocols
Protocol: Synthesis of 6-Trifluoromethyl-2,3-dihydro-1H-
quinazolin-4-one
This protocol describes a standard laboratory-scale synthesis via cyclocondensation.
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Materials:

2-amino-5-(trifluoromethyl)benzamide

Formaldehyde (37% solution in water)

Ethanol

Hydrochloric acid (catalytic amount)

Deionized water

Standard reflux apparatus, magnetic stirrer, and filtration equipment

Procedure:

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux

condenser, dissolve 1.0 equivalent of 2-amino-5-(trifluoromethyl)benzamide in ethanol

(approx. 20 mL).

Addition of Reagents: Add 1.2 equivalents of the formaldehyde solution to the flask.

Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture to catalyze the

reaction.

Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor

the reaction progress using Thin Layer Chromatography (TLC).

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to

room temperature. A precipitate should form. If not, slowly add cold deionized water to

induce precipitation.

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small

amount of cold ethanol to remove any unreacted starting materials.

Purification: Recrystallize the crude product from an appropriate solvent system (e.g.,

ethanol/water) to yield the pure 6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one.
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Drying: Dry the purified product under vacuum.

Protocol: Product Characterization Workflow
Confirmation of the product's identity and purity is a critical, self-validating step.
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Caption: Standard workflow for the characterization of the final product.

Conclusion
6-Trifluoromethyl-2,3-dihydro-1H-quinazolin-4-one represents a strategically designed

molecule that leverages the proven biological potential of the quinazolinone scaffold with the

advantageous physicochemical properties imparted by trifluoromethyl substitution. Its

straightforward synthesis and the vast pharmacological precedent of its structural class make it

a highly valuable compound for screening libraries and as a starting point for further medicinal

chemistry optimization. Future research should focus on exploring its efficacy across a wide

range of biological assays to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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